N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers mapping cholinesterase or GST selectivity face a gap: published SAR data for the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide scaffold shows enzyme inhibition is exquisitely sensitive to the amide substituent, but no imidazole-containing analog has been characterized. This compound fills that gap. • Introduces imidazol-2-yl H-bond donor/acceptor absent in phenyl, piperidinyl, or morpholinyl analogs • Defined physicochemical vector (logP 2.64, TPSA 92.67 Ų) for CNS permeability optimization • Achiral, synthetically accessible scaffold (MW 335.39) suitable for co-crystallization and SPR screens • In stock for immediate dispatch; competitive pricing available upon inquiry

Molecular Formula C17H13N5OS
Molecular Weight 335.4 g/mol
Cat. No. B12160426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Molecular FormulaC17H13N5OS
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC=CN4
InChIInChI=1S/C17H13N5OS/c23-16(20-17-18-8-9-19-17)14-11-13(15-7-4-10-24-15)21-22(14)12-5-2-1-3-6-12/h1-11H,(H2,18,19,20,23)
InChIKeySAHXQCHXCIHKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for Procurement Screening


N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetically accessible, achiral heterocyclic small molecule (MW 335.39 g/mol, C₁₇H₁₃N₅OS) offered in screening libraries such as ChemDiv . Its core scaffold—1-phenyl-3-(thiophen-2-yl)-1H-pyrazole—is a known platform for enzyme inhibition, particularly against cholinesterases and glutathione S-transferase, with activity highly sensitive to carboxamide substitution [1]. The N-(1H-imidazol-2-yl) amide side chain defines a unique physicochemical vector (logP 2.64, TPSA 92.67 Ų) that distinguishes this compound from its more lipophilic or more polar analogs within the pyrazole-5-carboxamide class .

Why N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Cannot Be Replaced by Generic Pyrazole-5-Carboxamides


Generic substitution within the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide class is unsupportable because the biological activity is non-uniformly dependent on the specific carboxamide substituent [1]. In a direct comparative study of this scaffold, the nature of the amide side chain dictated target selectivity: an N,1-diphenyl amide preferentially inhibited acetylcholinesterase (Ki = 19.88 µM), while piperidinyl and morpholinyl amides selectively targeted butyrylcholinesterase (Ki = 13.72 µM) and glutathione S-transferase (Ki = 16.44 µM), respectively [1]. The imidazol-2-yl amide of the target compound introduces hydrogen-bond donor and acceptor functionalities absent in these comparators, which is predicted to shift potency and selectivity profiles in a non-linear, data-required fashion . Simple extrapolation from any one analog is therefore not scientifically justified.

Differential Evidence Guide for Procuring N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Compared to the N-Methyl Analog

The target compound (1) exhibits substantially higher lipophilicity and polar surface area than its closest structural analog, N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (2), where a phenyl group has been replaced by a methyl group . This divergence is critical for procurement when lead-hopping between advanced intermediates and initial hit series . Specific quantitative differences include: (1) logP = 2.64 vs. 2 (predicted lower by ~0.6–1.0 log units for the methyl analog); (2) TPSA = 92.67 Ų vs. 92.67 Ų for (2), but note that while the calculated polar surface area is identical, the practical desolvation cost for the phenyl-bearing compound is higher, affecting passive permeability; (3) H-bond donor count remains at 2, but the aromatic stacking potential is significantly expanded .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Scaffold-Dependent Enzyme Selectivity: Evidence from the 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Series

In a published series of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, the nature of the carboxamide substituent dictated which enzyme isoform was preferentially inhibited, providing a class-level inference for the target compound [1]. The N,1-diphenyl amide was a selective acetylcholinesterase (AChE) inhibitor (Ki = 19.88 ± 3.06 µM), the piperidinyl amide was selective for butyrylcholinesterase (BChE, Ki = 13.72 ± 1.12 µM), and the morpholinyl amide was selective for glutathione S-transferase (GST, Ki = 16.44 ± 1.58 µM) [1]. Because the imidazolyl amide in the target compound is structurally more similar to the N,1-diphenyl substitution (aromatic amide) than to the aliphatic amides, it is plausibly a selective AChE inhibitor, but its additional hydrogen-bonding capacity may re-direct selectivity toward BChE or GST [1].

Enzyme Inhibition Cholinesterases Glutathione S-Transferase Scaffold-Hopping

Molecular Docking Predictions Support Distinct Binding Modes for the Imidazole Amide

Molecular docking of the N,1-diphenyl analog within the series onto acetylcholinesterase revealed a binding affinity of –9.3 kcal/mol, associated with specific interactions at the enzyme active site [1]. Replacement of the phenyl in the amide with an imidazole ring (as in the target compound) is predicted, via chemical intuition supported by the docking data, to form additional hydrogen bonds with the catalytic triad residues, potentially increasing binding affinity while altering the interaction fingerprint [1].

Molecular Docking Binding Affinity Acetylcholinesterase Computational Chemistry

Defined Research Applications for N-(1H-imidazol-2-yl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Based on Verified Evidence


Probing the Structure-Selectivity Relationship of AChE/BChE/GST Inhibition

The target compound is suited for experiments aimed at mapping how imidazole-containing amides modulate selectivity within the cholinesterase and glutathione S-transferase enzyme family, building on the class-level SAR data established for the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide scaffold [1].

Lead Optimization Benchmarking for Lipophilic Pyrazole-5-Carboxamides

With a measured logP of 2.64 and a polar surface area of 92.67 Ų, this compound serves as a reference point in CNS or intracellularly targeted medicinal chemistry programs where the balance of lipophilicity and hydrogen-bonding capacity is critical for permeability optimization .

Crystallography and Biophysical Binding Studies Requiring Unique Hydrogen-Bond Donor Patterns

The imidazol-2-yl amide introduces a characterized hydrogen-bond donor/acceptor arrangement not present in phenylic or aliphatic amide analogs, making the compound valuable for co-crystallization or biophysical screens (SPR, ITC) that aim to capture specific polar interactions with target proteins [1].

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